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Introduction
Mebmt, or (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, is a non-

proteinogenic amino acid that is a key component of the immunosuppressive drug

Cyclosporine A. Its unique structure, featuring multiple stereocenters, makes its

enantioselective synthesis a significant challenge and a topic of great interest in medicinal

chemistry and drug development. This document provides a detailed protocol for the total

synthesis of enantiopure Mebmt, based on a convergent approach utilizing a dynamic kinetic

resolution (DKR) of a β-ketoanilide intermediate. This method offers a concise and efficient

route to this important molecule.[1][2][3]

This protocol is intended for researchers, scientists, and drug development professionals with a

background in organic synthesis.

Synthetic Strategy Overview
The presented synthesis of Mebmt is a five-step linear sequence starting from the

commercially available precursor, (2R)-2-((E)-but-2-en-1-yl)succinic acid. The key steps in this

synthesis include a Johnson-Claisen rearrangement to establish the C4 stereocenter, a

crossed Claisen condensation to form the β-ketoanilide backbone, and a highly stereoselective

asymmetric transfer hydrogenation (ATH) employing dynamic kinetic resolution (DKR) to set

the C2 and C3 stereocenters simultaneously.[1][2]
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A schematic overview of the synthetic workflow is presented below:

Starting Material Synthetic Steps Final Product

(2R)-2-((E)-but-2-en-1-yl)succinic acid Johnson-Claisen Rearrangement
Step 1

Amide Formation
Step 2

Crossed Claisen Condensation
Step 3

Asymmetric Transfer Hydrogenation (DKR)
Step 4

Hydrolysis
Step 5

Enantiopure Mebmt

Click to download full resolution via product page

Caption: Overall workflow for the total synthesis of enantiopure Mebmt.

Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis,

including reaction yields and stereoselectivity.
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Step Reaction Product Yield (%)
Diastereom
eric Ratio
(syn:anti)

Enantiomeri
c Excess
(ee %)

1

Johnson-

Claisen

Rearrangeme

nt

(2R,4R,E)-4-

methyl-2-

(prop-1-en-1-

yl)pent-4-

enoic acid

Not Reported - -

2
Amide

Formation

(2R,4R,E)-N-

((S)-1-

hydroxy-1-

phenylpropan

-2-yl)-4-

methyl-2-

(prop-1-en-1-

yl)pent-4-

enamide

85 - -

3

Crossed

Claisen

Condensation

(4R,6E)-N-

methyl-N-

((S)-1-

hydroxy-1-

phenylpropan

-2-yl)-4-

methyl-2-(N-

methylaceta

mido)-3-

oxooct-6-

enamide

78 - -

4 Asymmetric

Transfer

Hydrogenatio

n (DKR)

(2S,3R,4R,6E

)-N-((S)-1-

hydroxy-1-

phenylpropan

-2-yl)-3-

hydroxy-4-

methyl-2-

82 >95:5 >99
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(methylamino

)oct-6-

enamide

5 Hydrolysis

(2S,3R,4R,6E

)-3-hydroxy-

4-methyl-2-

(methylamino

)-6-octenoic

acid (Mebmt)

95 - >99

Detailed Experimental Protocols
Step 1: Johnson-Claisen Rearrangement

This step establishes the C4 stereocenter of the Mebmt backbone.

Reaction: (2R)-2-((E)-but-2-en-1-yl)succinic acid is reacted with triethyl orthoacetate in the

presence of a catalytic amount of propionic acid.

Procedure:

To a solution of (2R)-2-((E)-but-2-en-1-yl)succinic acid (1.0 eq) in triethyl orthoacetate (10

eq) is added propionic acid (0.1 eq).

The reaction mixture is heated to 140 °C and stirred for 4 hours.

The excess triethyl orthoacetate is removed under reduced pressure.

The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes

gradient) to afford (2R,4R,E)-4-methyl-2-(prop-1-en-1-yl)pent-4-enoic acid.

Step 2: Amide Formation

The carboxylic acid is converted to an amide to facilitate the subsequent Claisen condensation.

Reaction: The product from Step 1 is coupled with (S)-(-)-2-amino-1-phenyl-1-propanol using

a standard peptide coupling reagent.
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Procedure:

To a solution of (2R,4R,E)-4-methyl-2-(prop-1-en-1-yl)pent-4-enoic acid (1.0 eq) in

dichloromethane (DCM) at 0 °C is added (S)-(-)-2-amino-1-phenyl-1-propanol (1.1 eq), 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-

Dimethylaminopyridine (DMAP) (0.1 eq).

The reaction is stirred at room temperature for 12 hours.

The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine.

The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced

pressure.

The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes

gradient) to yield (2R,4R,E)-N-((S)-1-hydroxy-1-phenylpropan-2-yl)-4-methyl-2-(prop-1-en-

1-yl)pent-4-enamide.

Step 3: Crossed Claisen Condensation

This step constructs the β-ketoanilide backbone of the molecule.

Reaction: The amide from Step 2 is reacted with N-methylacetamide in the presence of a

strong base.

Procedure:

To a solution of N-methylacetamide (2.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C

is added n-butyllithium (2.5 eq) dropwise. The mixture is stirred for 30 minutes.

A solution of the amide from Step 2 (1.0 eq) in anhydrous THF is added dropwise to the

reaction mixture at -78 °C.

The reaction is stirred at -78 °C for 2 hours and then warmed to room temperature and

stirred for an additional 1 hour.

The reaction is quenched with saturated aqueous NH₄Cl.
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The aqueous layer is extracted with ethyl acetate, and the combined organic layers are

washed with brine, dried over Na₂SO₄, filtered, and concentrated.

The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes

gradient) to give (4R,6E)-N-methyl-N-((S)-1-hydroxy-1-phenylpropan-2-yl)-4-methyl-2-(N-

methylacetamido)-3-oxooct-6-enamide.

Step 4: Asymmetric Transfer Hydrogenation (DKR)

This is the key stereochemistry-defining step, establishing the C2 and C3 stereocenters with

high selectivity.[1][2]

Reactants

Products

β-Ketoanilide

{syn-β-Hydroxyanilide}

Major Product
(>95:5 dr)

{anti-β-Hydroxyanilide}

Minor Product

[Ru(II)-catalyst]

Major Product
(>95:5 dr)

Minor Product

HCOOH/NEt3

Major Product
(>95:5 dr)

Minor Product

Click to download full resolution via product page

Caption: Dynamic Kinetic Resolution for the synthesis of the syn-β-hydroxyanilide.

Reaction: The β-ketoanilide from Step 3 is reduced using a chiral ruthenium catalyst in the

presence of a hydrogen source.

Procedure:
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To a solution of the β-ketoanilide from Step 3 (1.0 eq) in a 5:2 mixture of formic acid and

triethylamine is added the chiral ruthenium catalyst, (R,R)-Ts-DENEB-RuCl₂ (0.01 eq).

The reaction mixture is stirred at 40 °C for 24 hours.

The solvent is removed under reduced pressure.

The residue is dissolved in ethyl acetate and washed with water and brine.

The organic layer is dried over Na₂SO₄, filtered, and concentrated.

The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes

gradient) to afford the desired syn-diastereomer, (2S,3R,4R,6E)-N-((S)-1-hydroxy-1-

phenylpropan-2-yl)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enamide.

Step 5: Hydrolysis

The final step involves the deprotection of the amine and carboxylic acid to yield the target

Mebmt.

Reaction: The product from Step 4 is subjected to basic hydrolysis.

Procedure:

To a solution of the syn-β-hydroxyanilide from Step 4 (1.0 eq) in a 1:1 mixture of methanol

and water is added lithium hydroxide (LiOH) (5.0 eq).

The reaction mixture is heated to 60 °C and stirred for 6 hours.

The reaction is cooled to 0 °C and the pH is adjusted to ~6 with 1M HCl.

The aqueous layer is washed with DCM to remove the chiral auxiliary.

The aqueous layer is then concentrated under reduced pressure to yield enantiopure

Mebmt.

Conclusion
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This protocol details a robust and highly stereoselective total synthesis of enantiopure Mebmt.
The key to this efficient synthesis is the successful application of an asymmetric transfer

hydrogenation reaction that proceeds via dynamic kinetic resolution, allowing for the

simultaneous and controlled formation of two stereocenters. This methodology provides a

valuable tool for the synthesis of Mebmt and its analogs, which are of significant interest in the

development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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